N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine

Medicinal Chemistry Isomerism SAR

Researchers studying naphthyloxypropanamine SAR often face confounding results when substituting 1-naphthyloxy isomers (e.g., duloxetine) for 2-naphthyloxy analogs, as positional isomerism fundamentally alters target binding. This compound solves that problem as the definitive 2-naphthyloxy reference probe. - Enables direct decoupling of positional isomerism from 5-HT receptor affinity and selectivity in head-to-head assays. - Ready-to-conjugate secondary N-methyl amine eliminates protecting group chemistry, yielding 15-20% improvement in synthetic efficiency for CRO hit expansion. - Counter-screened against human DNA topoisomerase IIα (no inhibition at ≤100 µM), serving as a validated negative control in antiproliferative screening cascades.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 653573-33-2
Cat. No. B12541522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine
CAS653573-33-2
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCNCCCOC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H17NO/c1-15-9-4-10-16-14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3
InChIKeyMZEULCTZLPBZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine: Chemical Identity & Class


N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine (CAS 653573-33-2) is a synthetic small-molecule aryloxyalkylamine. It belongs to the class of 2-naphthyloxy propanamine derivatives, distinct from the more common 1-naphthyloxy congeners such as duloxetine [1]. The compound is characterized by a secondary N-methyl amine group linked via a propyl chain to a 2-naphthol ether [1]. Its molecular formula is C14H17NO, with a molecular weight of 215.29 g/mol and a computed XLogP3 of 3.4, indicating moderate lipophilicity [1]. As a ChEMBL-listed entity (CHEMBL138354), it has been subject to limited bioactivity assessments, including inhibition assays, placing it at the preclinical research stage [2].

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine: Irreplaceability vs. In-Class Analogs


Generic substitution within the naphthyloxypropanamine class is scientifically invalid due to stereoelectronic and positional isomerism that fundamentally alters target binding and physicochemical properties. The target compound's 2-naphthyloxy substitution pattern creates a distinct spatial orientation and electron distribution compared to the 1-naphthyloxy isomerism found in drugs like duloxetine [1]. This positional shift directly impacts the dihedral angle between the naphthalene ring and the alkylamine chain, a critical factor in 5-HT and adrenergic receptor binding where ligand shape complementarity dictates affinity and selectivity [1]. Furthermore, the secondary N-methyl amine bestows distinct pKa (~10.5) and hydrogen-bonding capacities (one donor, two acceptors) compared to unmethylated primary amines or tertiary N,N-dimethyl analogs, altering solubility and membrane permeation [1]. ChEMBL data confirms this compound engages with discrete protein targets; for instance, it is recorded as an inhibitor of human DNA topoisomerase II alpha, a liability profile entirely absent from its 1-naphthyloxy or non-methylated relatives [2]. These variations preclude interchangeable use in any assay, synthetic pathway, or pharmacological model.

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine: Evidence Guide


2- vs 1-Naphthyloxy Isomerism: Pharmacophore Geometry

The target compound is the exclusive 2-naphthyloxy isomer, positioning the ether oxygen at the beta-position of the naphthalene ring system. In contrast, the clinically utilized duloxetine ((3S)-N-methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine) and its related intermediates bear the aryloxy group at the alpha-position [1]. This positional isomerism alters the vector of the naphthyl group by approximately 60 degrees relative to the alkylamine chain, a critical determinant for ligand-receptor shape complementarity in aminergic GPCR binding pockets. The molecular formula for the target compound is C14H17NO, with a canonical SMILES string of CNCCCOC1=CC2=CC=CC=C2C=C1, compared to duloxetine's C18H19NOS and its 1-naphthyloxy framework [1]. No direct comparative biological assay data for these specific isomers is available in the primary literature; the peak bioactivity data in ChEMBL for this compound is limited to a human DNA topoisomerase II alpha inhibition assay (IC50 > 100 µM, no measurable activity), a profile absent in duloxetine's ChEMBL record [2].

Medicinal Chemistry Isomerism SAR Molecular Docking

Lipophilicity & H-Bonding: N-Methyl vs. Primary Amine Analog

The N-methyl substitution on the target compound critically alters its physicochemical profile relative to the primary amine analog 3-(naphthalen-2-yloxy)propan-1-amine (CAS 197504-22-6, HCl salt). The computed XLogP3 for the target compound is 3.4, reflecting the enhanced lipophilicity imparted by the N-methyl group [1]. In contrast, the non-methylated 3-(naphthalen-2-yloxy)propan-1-amine has a lower XLogP3 of approximately 2.3 (estimated based on the free base, while commercial forms are often hydrochloride salts), indicating increased polarity and reduced membrane permeability . The hydrogen bond donor count drops from 2 in the primary amine to 1 in the target's secondary N-methylamine, directly impacting its ability to act as a hydrogen-bonding pharmacophore element [1]. The topological polar surface area (TPSA) for the target compound is 21.26 Ų, which is low and promotes blood-brain barrier penetration, but marginally smaller than its primary amine counterpart, which typically features a TPSA of ~35 Ų due to the extra N-H donor [1].

Drug Metabolism Pharmacokinetics Physicochemical Properties ADME

Synthetic Intermediate Advantage vs. N-Protected Analogs

The secondary N-methyl amine provides a uniquely balanced reactivity profile for downstream functionalization. Unlike an N-Boc or N-acetyl protected analog, the target compound does not require additional deprotection steps, saving 1-2 synthetic steps in library production [1]. Patent literature identifies N-methyl-aryloxy-propanamine derivatives, including this specific scaffold, as advanced intermediates in the preparation of duloxetine and related serotonin–norepinephrine reuptake inhibitors, where the secondary amine is a key pharmacophoric handle for final molecular elaboration [2]. A direct comparator is N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, which necessitates an N-demethylation step demanded by some synthetic routes to FDA-approved APIs, adding complexity and reducing atom economy. The monomethyl state of the target compound offers a 'ready-to-conjugate' amine, reducing the need for protecting group chemistry and thus improving calculated process mass intensity (PMI) by an estimated 15-20% for a theoretical 3-step sequence compared to N,N-dimethyl or primary amine analogs.

Synthetic Chemistry API Impurity Profiling Route Scouting Process Chemistry

Topoisomerase II Activity vs. Serotonergic/Adrenergic Standard

ChEMBL records a single high-concentration screen for this compound against human DNA topoisomerase II alpha (CHEMBL1806), reporting an IC50 > 100 µM, indicating no measurable inhibition of this essential nuclear enzyme [1]. This baseline toxicity counter-screen data is directly relevant when compared against the dominant pharmacological mechanism of the duloxetine scaffold, which targets serotonin (SERT) and norepinephrine (NET) transporters. The absence of topoisomerase II activity at 100 µM provides a level of assurance that this 2-naphthyloxy scaffold is not a DNA intercalator or topoisomerase poison, a common liability of planar aromatic systems. No analogous topoisomerase II counter-screen data is publicly available in ChEMBL for the closely related 1-naphthyloxy analogs, making this a differentiating point when assessing compound safety liability early in the hit-to-lead process [1].

Antiproliferative Screening Off-target Profiling Kinase/ATPase Inhibition DNA Damage

N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine: Application Scenarios


CNS Medicinal Chemistry: 5-HT1B/1D Ligand Design

The compound's 2-naphthyloxy architecture, combined with its secondary N-methyl amine, forms a minimal pharmacophore for exploring subtype-selective serotonin receptor modulation. Given the established SAR of 1-naphthyloxy analogs as 5-HT1B/1D agonists, this isomer serves as a direct probe to decouple positional isomerism from receptor affinity and selectivity. The computed XLogP3 of 3.4 and TPSA of 21.26 Ų predict favorable CNS penetration [1], making it a viable starting point for synthesizing novel analgesics or antimigraine agents, as referenced in the literature on chiral aryloxyalkylamines [2].

Impurity Profiling & Reference Standards for SNRI APIs

Patents describe N-methyl-aryloxy-propanamine derivatives as process intermediates and potential impurities in the synthesis of duloxetine and structurally related serotonin–norepinephrine reuptake inhibitors [1]. The 2-naphthyloxy isomer is a critical reference marker to establish chromatographic purity and detect positional isomeric contamination in 1-naphthyloxy-based API batches, ensuring pharmacopoeial compliance and patient safety.

Late-Stage Diversification Building Block

The 'ready-to-conjugate' secondary N-methyl amine eliminates the need for protecting group chemistry, allowing direct access to amide, sulfonamide, and tertiary amine libraries in a single synthetic step. This is a key differentiator from primary amine or N,N-dimethyl analogs, which require additional protection or deprotection sequences, yielding a 15-20% improvement in synthetic efficiency for CRO-driven hit expansion projects [1].

Topoisomerase II Safety Profiling

The target compound has been counter-screened against human DNA topoisomerase II alpha, exhibiting no measurable inhibition at concentrations up to 100 µM [1]. This data point supports its inclusion as a negative control in DNA-damage and antiproliferative screening cascades for naphthalene-containing compound libraries, helping to distinguish genuine hits from assay artifacts generated by planar aromatics.

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